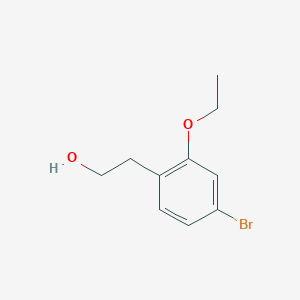
2-(4-Brom-2-ethoxyphenyl)ethan-1-ol
Übersicht
Beschreibung
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with an ethoxy group and an ethan-1-ol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology: This compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated phenyl compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in the synthesis of drug candidates.
Vorbereitungsmethoden
The synthesis of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol typically involves the bromination of 2-ethoxyphenyl ethan-1-ol. One common method includes the reaction of 2-ethoxyphenyl ethan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-ethoxyphenyl ethan-1-ol. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol depends on its specific applicationIn biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, although specific pathways and targets may vary depending on the context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol include:
2-(4-Bromophenyl)ethan-1-ol: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
2-(4-Chloro-2-ethoxyphenyl)ethan-1-ol:
2-(4-Bromo-2-ethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-ethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGQANLLBAZNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


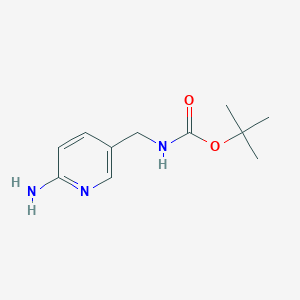
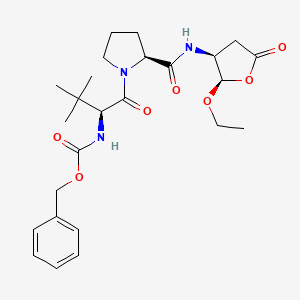
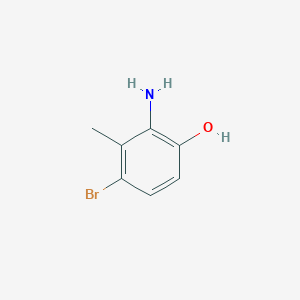

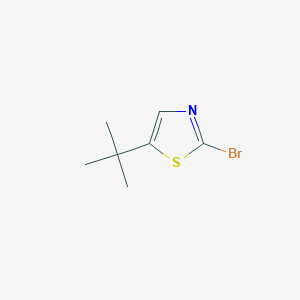
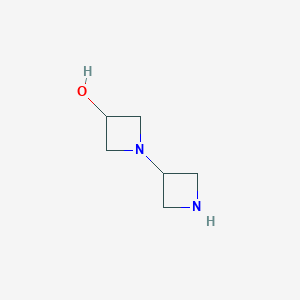

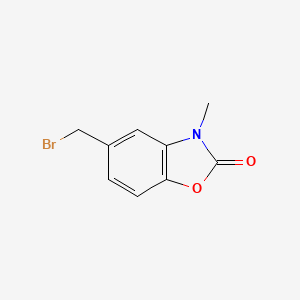

![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)
![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)
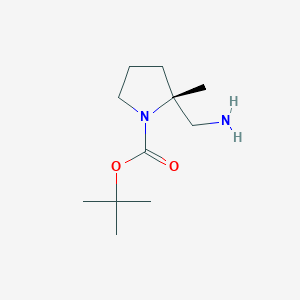
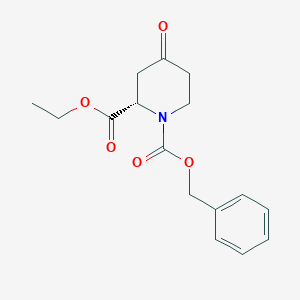
![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)
